molecular formula C16H25ClN2 B2380790 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride CAS No. 1052539-25-9

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride

Cat. No. B2380790
CAS RN: 1052539-25-9
M. Wt: 280.84
InChI Key: POOYWYOQFKXFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride (PCP-HCl) is an organic compound belonging to the piperazine family of compounds. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and other organic compounds. PCP-HCl is a white crystalline solid, with a melting point of 159°C and a boiling point of 244°C. It is insoluble in water, but soluble in organic solvents such as ethanol and dichloromethane.

Scientific Research Applications

Potential in Oncology and Diagnostic Imaging

  • 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28) as a Lead Candidate : This compound, closely related to 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride, shows promise in therapeutic and diagnostic applications in oncology. Novel analogues with reduced lipophilicity have been developed to enhance its utility, potentially leading to better tumor cell penetration and reduced antiproliferative activity (Abate et al., 2011).

Antidepressant and Antianxiety Activities

  • Novel Derivatives with Antidepressant Properties : Derivatives of this compound have been synthesized and shown to possess significant antidepressant activities, as evaluated through behavioral tests in mice (Kumar et al., 2017).
  • Melanocortin 4 Receptor (MC4R) Agonists : Piperazine analogues have been synthesized as MC4R agonists, which are potential targets for treating conditions like depression and anxiety (Mutulis et al., 2004).

Antibacterial and Antifungal Applications

  • Antibacterial and Antifungal Activities : Certain synthesized derivatives of this compound have demonstrated moderate antibacterial and antifungal activities against various strains of bacteria and fungi (Roshan, 2018).

Anticancer Potential

  • Anticancer Activity in Breast Cancer Cells : Some 1,2,4-triazine derivatives bearing piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells, suggesting the potential of piperazine derivatives in cancer therapy (Yurttaş et al., 2014).
  • Anti-Bone Cancer Activity : A heterocyclic compound based on this compound has been evaluated for its anti-bone cancer activity, showing effectiveness against various human bone cancer cell lines (Lv et al., 2019).

Metabolism and Pharmacokinetics

  • Metabolic Pathways : Research on the oxidative metabolism of a novel antidepressant structurally similar to this compound has provided insights into its metabolic pathways in the human body, aiding in understanding its pharmacokinetics and potential interactions (Hvenegaard et al., 2012).

Synthesis and Structural Characterization

  • Synthesis Techniques : Various studies have focused on the synthesis and characterization of piperazine derivatives, including methods to improve yield and purity, which are crucial for their application in pharmaceuticals (Dong, 2014).

Analgesic Activities

  • Pain Relief Potential : The analgesic activities of certain 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines, closely related to this compound, have been explored, showing significant pain-relieving properties (Natsuka et al., 1978).

properties

IUPAC Name

1-(4-phenylcyclohexyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18;/h1-5,15-17H,6-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOYWYOQFKXFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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